Nomifensine

Übersicht

Beschreibung

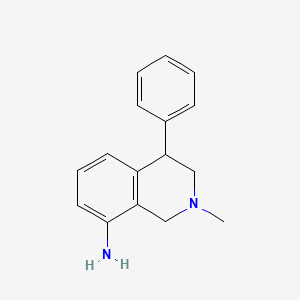

Nomifensin ist ein Tetrahydroisochinolin-Derivat, das in den 1960er Jahren von Hoechst AG (heute Sanofi-Aventis) entwickelt wurde. Es ist ein Norepinephrin-Dopamin-Wiederaufnahmehemmer, d.h. es erhöht die Menge an synaptischem Norepinephrin und Dopamin, die für Rezeptoren verfügbar ist, indem es deren Wiederaufnahmetransporter blockiert . Nomifensin wurde ursprünglich als Antidepressivum unter den Handelsnamen Merital und Alival vermarktet, wurde aber in den 1980er Jahren aufgrund von Sicherheitsbedenken vom Markt genommen, darunter das Risiko einer hämolytischen Anämie .

Wirkmechanismus

Target of Action

Nomifensine primarily targets the dopamine and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the levels of dopamine and norepinephrine in the synaptic cleft.

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine and norepinephrine reuptake transporters, blocking their function. This blockage prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. The increased presence of these neurotransmitters enhances their stimulation of post-synaptic receptors .

Biochemical Pathways

This compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of post-synaptic receptors and increased neurotransmission . The exact downstream effects can vary depending on the specific neural pathways involved.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. It’s known that this compound is orally administered and primarily excreted through the kidneys

Result of Action

The increased synaptic concentration of dopamine and norepinephrine resulting from this compound’s action leads to enhanced dopaminergic and noradrenergic neurotransmission. This can have various effects at the molecular and cellular level, depending on the specific neural pathways involved. For instance, this compound has been found to have antidepressant effects, likely due to its impact on mood-regulating neural pathways .

Wissenschaftliche Forschungsanwendungen

Nomifensin wurde in der wissenschaftlichen Forschung verwendet, um seine Auswirkungen auf Neurotransmittersysteme, insbesondere Dopamin und Norepinephrin, zu untersuchen. Es wurde auf seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Depression, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung und Parkinson-Krankheit untersucht . Zusätzliche Studien haben seine Antikrebswirkung, insbesondere in Brustkrebszellen, untersucht, wo es gezeigt wurde, dass es die Zellproliferation hemmt und die Apoptose induziert . Nomifensin wurde auch als Werkzeugverbindung in der Neuropharmakologie verwendet, um die Mechanismen der Neurotransmitter-Wiederaufnahme und -Freisetzung zu untersuchen .

Wirkmechanismus

Nomifensin entfaltet seine Wirkung, indem es die Wiederaufnahme von Norepinephrin und Dopamin hemmt, wodurch deren Spiegel im synaptischen Spalt erhöht und die Neurotransmission verstärkt wird . Es bindet an die Norepinephrin- und Dopamintransporter, blockiert deren Funktion und verhindert die Wiederaufnahme dieser Neurotransmitter in präsynaptische Neuronen . Dieser Mechanismus ähnelt dem einiger Rauschmittel wie Kokain, aber Nomifensin fehlt die euphorische Wirkung, die mit diesen Substanzen verbunden ist .

Biochemische Analyse

Biochemical Properties

Nomifensine plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. This inhibition is achieved through its interaction with the norepinephrine transporter and the dopamine transporter. By binding to these transporters, this compound prevents the reabsorption of norepinephrine and dopamine into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This action enhances neurotransmission and is the basis for its antidepressant effects. Additionally, this compound has been shown to interact with other biomolecules, including serotonin transporters, although to a lesser extent .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances neurotransmitter release and prolongs the action of norepinephrine and dopamine by inhibiting their reuptake. This leads to increased stimulation of postsynaptic receptors, which can influence cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, this compound has been observed to induce apoptosis and inhibit cell proliferation, particularly in cancer cells. For example, studies have shown that this compound can inhibit the proliferation of breast cancer cells and increase the rate of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the norepinephrine transporter and the dopamine transporter. By blocking these transporters, this compound prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of postsynaptic receptors. Additionally, this compound has been shown to interact with other proteins, such as serotonin transporters and mitogen-activated protein kinases, which may contribute to its effects on cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is readily absorbed after oral administration, with steady-state plasma concentrations being attained within the first five days of repeated administration. The drug has a short distribution phase of two to four hours and a relatively large apparent volume of distribution. Over time, this compound and its metabolites are excreted primarily through the kidneys. Long-term studies have shown that this compound can lead to sustained increases in neurotransmitter levels and prolonged stimulation of postsynaptic receptors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have a slight sedative effect, while higher doses can produce dose-related stereotyped behavior in animals. Studies have indicated that this compound is less likely to produce adverse cardiovascular effects compared to certain tricyclic antidepressants. At very high doses, this compound can lead to convulsions and other toxic effects. The therapeutic window for this compound is relatively narrow, and careful dosage management is required to avoid adverse effects .

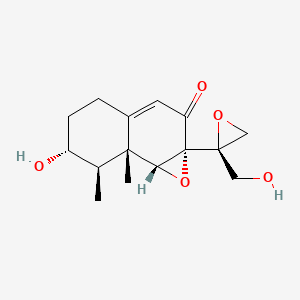

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes monooxygenation and conjugation reactions. The major metabolites of this compound include hydroxylated and methoxylated derivatives, as well as glucuronide conjugates. These metabolites are formed through the action of cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2B6. The metabolites are then excreted primarily through the kidneys. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is readily absorbed after oral administration and is present in plasma mainly as the glucuronide conjugate. This compound is distributed widely throughout the body, with a relatively large apparent volume of distribution. The drug is transported across cell membranes by passive diffusion and interacts with various transporters, including the norepinephrine transporter and the dopamine transporter. These interactions facilitate its accumulation in specific tissues, particularly in the brain .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter reuptake. This compound is also localized within the cytoplasm of neuronal cells, where it interacts with intracellular proteins and enzymes. The drug does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Instead, its localization is determined by its interactions with transporters and other biomolecules within the cell .

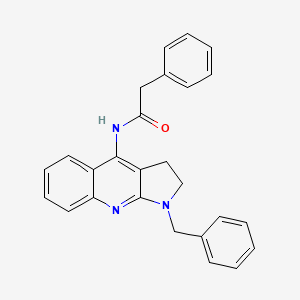

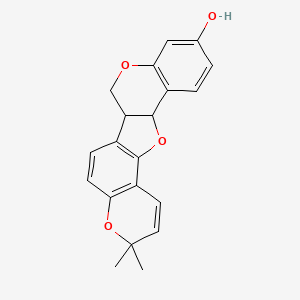

Vorbereitungsmethoden

Die Synthese von Nomifensin umfasst mehrere Schritte. Ein gängiger Syntheseweg beginnt mit der Kondensation von 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisochinolin mit einem geeigneten Amin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base wie Natriumhydrid in einem aprotischen Lösungsmittel wie Dimethylformamid. Das erhaltene Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt . Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, werden aber für die großtechnische Produktion optimiert, einschließlich der Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Reinigungssystemen .

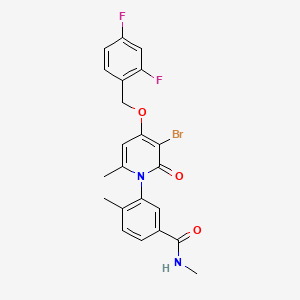

Chemische Reaktionsanalyse

Nomifensin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. So kann beispielsweise die Oxidation von Nomifensin zur Bildung hydroxylierter Metaboliten führen, während die Reduktion zu deaminierten Produkten führen kann . Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener substituierter Derivate führen .

Analyse Chemischer Reaktionen

Nomifensine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield deaminated products . Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives .

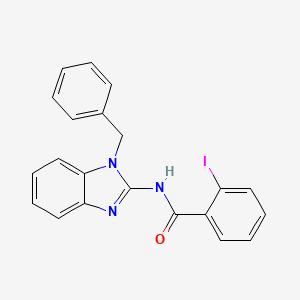

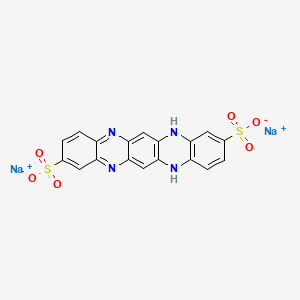

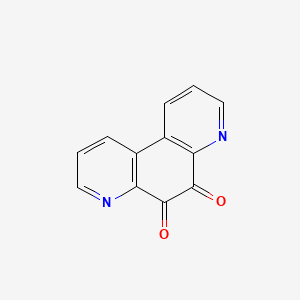

Vergleich Mit ähnlichen Verbindungen

Nomifensin ist einzigartig unter den Antidepressiva aufgrund seiner dualen Hemmung der Norepinephrin- und Dopamin-Wiederaufnahme. Andere ähnliche Verbindungen umfassen Bupropion, das ebenfalls die Norepinephrin- und Dopamin-Wiederaufnahme hemmt, aber eine andere chemische Struktur und ein anderes pharmakologisches Profil aufweist . Trizyklische Antidepressiva wie Imipramin und Amitriptylin hemmen in erster Linie die Wiederaufnahme von Norepinephrin und Serotonin, wobei die Dopamin-Wiederaufnahme weniger beeinflusst wird . Das Fehlen signifikanter anticholinerger und sedativer Wirkungen von Nomifensin unterscheidet es auch von vielen trizyklischen Antidepressiva .

Eigenschaften

IUPAC Name |

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPANQJNYNUNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32795-47-4 (maleate (1:1)) | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023377 | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nomifensine ... while it resembles the imipramine type agents in many of the pharmacologic tests used in screening potential antidepressive activity, nomifensine is distinct in its potent inhibitory effects on the neuronal reuptake of dopamine. ... Nomifensine's dopaminergic profile is essentially restricted to reuptake blockade. It has no presynaptic effects on dopamine release as would amphetamine and no post synaptic effects on adenylate-cyclase linked dopamine (D-1) receptors as would apomorphine (a dopamine agonist)., In addition to its potent dopaminergic effects, nomifensine has important effects on the noradrenergic system. Nomifensine is more than 20 times as potent as imipramine, and equipotent to desipramine, in inhibiting the neuronal reuptake of norepinephrine. In electrophysiologic studies nomifensine is four times as active, within the locus coeruleus (a major noradrenergic brain nucleus), as desipramine, and nomifensine is 20 times as potent as imipramine with this test system. In accord with such activity, chronic treatment with nomifensine leads to a reduction in the sensitivity of postsynaptic beta-noradrenergic receptors., Nomifensine has relatively weak alpha-adrenergic blocking effect. In vitro binding studies suggest that nomifensine is six times less potent than imipramine at antagonism of the alpha-1 receptor, but twice as potent at the alpha-2. In this regard, nomifensine has less alpha-blocking activity than trazodone. Based upon these characteristics, both sedation and adverse cardiovascular (eg, hypotensive) effects should not be prominent with nomifensine., Effects on the serotonergic system are varied. Nomifensine is a weak inhibitor of serotonin reuptake into rat brain synaptosomes, and is 1/300 times as potent as imipramine, and equipotent to desipramine, in this regard. This is confirmed in electrophysiologic studies where nomifensine has extremely weak, although not absent, activity within the dorsal raphe. However, while nomifensine appears to be inactive in serotonergic systems it has some binding affinity for serotonergic receptors; it is as avid as imipramine for the 5-HT 1 receptor, but is less than 1/100 as avid as imipramine for the 5-HT 2 receptor., For more Mechanism of Action (Complete) data for NOMIFENSINE (6 total), please visit the HSDB record page. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

24526-64-5 | |

| Record name | Nomifensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24526-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMIFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LGS5JRP31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179-181 °C | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

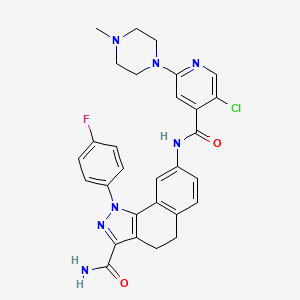

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

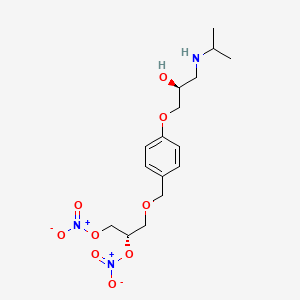

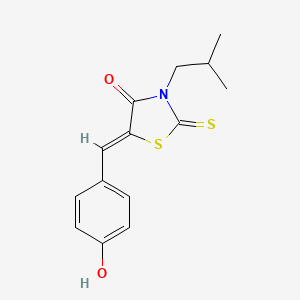

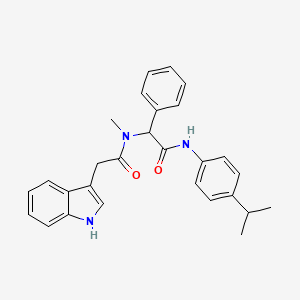

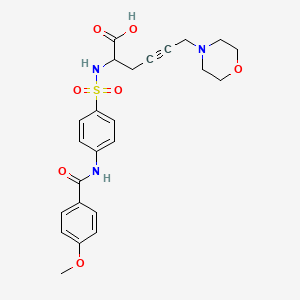

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nomifensine?

A1: this compound primarily acts as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It achieves this by binding to the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron. [, ] This leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing their effects on postsynaptic neurons. []

Q2: How does this compound's effect on dopamine differ from other antidepressants?

A2: this compound stands out from many other antidepressants due to its potent inhibition of dopamine reuptake. [, ] While some antidepressants primarily target serotonin or norepinephrine reuptake, this compound's significant impact on dopamine levels contributes to its unique pharmacological profile. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19N3, and its molecular weight is 253.35 g/mol.

Q4: How is this compound absorbed and metabolized in the body?

A4: this compound is rapidly and completely absorbed after oral administration. [, ] It is extensively metabolized, primarily by conjugation with glucuronic acid, forming this compound-N-glucuronide. [, ] This metabolite is highly unstable and readily cleaves back into this compound, making accurate determination of free this compound levels challenging. []

Q5: Does this compound cross the blood-brain barrier?

A6: Yes, this compound readily crosses the blood-brain barrier, which is essential for its antidepressant effects. [] Its ability to access the central nervous system allows it to reach and interact with its target sites, the norepinephrine and dopamine transporters. []

Q6: Has this compound been proven effective in treating depression?

A7: Clinical trials have demonstrated that this compound is effective in treating depression, showing comparable efficacy to established antidepressants like imipramine and amitriptyline. [, ] It has shown particular promise in treating patients with profoundly retarded depression and those intolerant to the side effects of traditional antidepressants. []

Q7: What are some concerns regarding the safety of this compound?

A8: Despite its efficacy, this compound was withdrawn from the market due to an unacceptable incidence of adverse effects, particularly drug-induced hemolytic anemia. [, ] This immune-mediated reaction involves the production of antibodies that target this compound or its metabolites on the surface of red blood cells. [, , ] Other reported adverse effects include liver abnormalities and drug fever. [, ]

Q8: How does the structure of this compound relate to its activity?

A9: The D-enantiomer of this compound exhibits significantly greater antidepressant and dopaminergic activity compared to the L-enantiomer, highlighting the importance of stereospecificity in its mechanism of action. [] The presence of the 8-amino group is crucial for its ability to inhibit dopamine uptake. []

Q9: What are the major metabolic pathways of this compound?

A10: this compound undergoes extensive metabolism, primarily through N-glucuronidation and oxidation. [, ] While N-glucuronidation leads to the formation of an inactive metabolite, oxidation can result in the formation of reactive metabolites, potentially contributing to its toxicity. []

Q10: What evidence suggests that this compound may undergo bioactivation to reactive metabolites?

A11: Studies have identified multiple glutathione (GSH) conjugates of this compound metabolites in liver microsomes and hepatocytes. [] The formation of these GSH adducts indicates the generation of reactive intermediates, as GSH typically reacts with and detoxifies electrophilic species. [] The identified GSH conjugates suggest that both the aniline and arene moieties of this compound can undergo oxidation, potentially leading to the formation of reactive quinoneimine and epoxide intermediates. []

Q11: What enzymes are involved in the bioactivation of this compound?

A12: Research indicates that cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP2B6, play a significant role in the formation of reactive metabolites from this compound. [] These enzymes catalyze the oxidation of the aniline and arene groups, leading to the generation of reactive intermediates that can form GSH adducts. []

Q12: How does this compound influence dopamine transients in the brain?

A13: this compound amplifies subsecond dopamine transients in the ventral striatum, a brain region associated with reward and motivation. [] This amplification is characterized by increases in both the amplitude and duration of these transient dopamine fluctuations, which are thought to play a crucial role in reward signaling and motivated behavior. []

Q13: Are there animal models that demonstrate the effects of this compound on motivated behavior?

A14: Yes, studies using the runway model of intracranial self-stimulation (ICSS) in rats have shown that this compound enhances motivated behavior. [] In this model, this compound dose-dependently increased the running speed of rats seeking electrical stimulation of reward-related brain regions. [] These findings, coupled with its effects on dopamine transients, suggest that this compound's influence on dopamine neurotransmission may contribute to its antidepressant effects by enhancing motivation and reward sensitivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.